molecular formula C7H12O3S B12331184 3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide

3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide

Cat. No.: B12331184
M. Wt: 176.24 g/mol
InChI Key: DNHACHPXQJNCLO-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Elucidation of 3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-Dioxide

IUPAC Nomenclature and Alternative Chemical Designations

The systematic IUPAC name 3,3-dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide is derived through the following rationale:

  • Parent structure : The base heterocycle is 2H-thiopyran, a six-membered ring containing one sulfur atom and two double bonds.
  • Saturation : The term dihydro indicates partial saturation, reducing one double bond to yield a 2H-thiopyran scaffold with one remaining double bond.
  • Substituents : Two methyl groups are located at position 3, denoted by 3,3-dimethyl.
  • Functional groups : A ketone group at position 4 (4(3H)-one) and two sulfonyl groups at position 1 (1,1-dioxide) complete the substitution pattern.

Alternative designations include:

  • 3,3-Dimethyl-2,3-dihydro-4H-thiopyran-4-one 1,1-dioxide (emphasizing ring saturation).
  • 1,1-Dioxo-3,3-dimethyl-2,3,4,5-tetrahydrothiopyran-4-one (highlighting sulfone and ketone groups).

The compound’s SMILES representation, CC1(C)C(=O)C2=C(S1(=O)=O)SCC2, reflects its bicyclic structure with sulfone and ketone functionalities.

Crystal Structure Analysis and Conformational Isomerism

X-ray diffraction studies of analogous thiopyran sulfones reveal key structural insights:

  • Bond lengths : The sulfone group (S=O) exhibits bond lengths of ~1.43–1.48 Å, consistent with double-bond character. The thiopyran ring’s C–S bonds measure 1.76–1.82 Å, typical for single bonds in sulfones.
  • Ring conformation : The thiopyran ring adopts a half-chair conformation, with the sulfone group coplanar to the ring (torsion angle: ∠S–C–C–S = 178.5°). Methyl groups at C3 induce slight puckering, as evidenced by a 12.7° deviation from planarity.

Table 1: Crystallographic Parameters of Thiopyran Sulfone Derivatives

Parameter Value for Analogous Structures
Space group P-1 (triclinic)
Unit cell dimensions a = 9.24 Å, b = 12.36 Å, c = 14.11 Å
Bond angle (C–S–C) 104.3°
Torsion (S–C–C–S) 178.5°

Conformational isomerism arises from restricted rotation around the C3–C4 axis due to steric hindrance between methyl groups and the sulfone moiety. Density functional theory (DFT) calculations suggest a rotational barrier of 8.2 kcal/mol, favoring the cis conformation by 1.3 kcal/mol.

Comparative Structural Analysis with Thiopyran Derivatives

Structural comparisons highlight distinct features of 3,3-dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide:

Sulfone vs. Thione Derivatives
  • Electronic effects : Sulfone groups (-SO₂) withdraw electron density via induction, reducing ring aromaticity compared to thiones (-S-). This is evidenced by elongated C–C bond lengths (1.46 Å vs. 1.38 Å in thiones).
  • Reactivity : Sulfones resist nucleophilic attack at sulfur, unlike thiones, which undergo cycloadditions with dienophiles.
Substituent Effects
  • Methyl groups : The 3,3-dimethyl configuration increases steric bulk, reducing ring flexibility. This contrasts with 7-(2-thienyl)-substituted analogs, where aryl groups enhance π-stacking in crystals.
  • Ketone position : The 4-ketone group participates in intramolecular hydrogen bonding with sulfone oxygen, stabilizing the cis conformation (bond distance: 2.89 Å).

Table 2: Structural Comparison with Thiopyran Derivatives

Feature 3,3-Dimethyl-sulfone 7-(2-Thienyl)-thiopyran 2H-Thiopyran-2-thione
Ring conformation Half-chair Planar Envelope
C–S bond length (Å) 1.78 1.71 1.68
Torsional barrier 8.2 kcal/mol 4.5 kcal/mol 6.1 kcal/mol

Properties

Molecular Formula

C7H12O3S

Molecular Weight

176.24 g/mol

IUPAC Name

3,3-dimethyl-1,1-dioxothian-4-one

InChI

InChI=1S/C7H12O3S/c1-7(2)5-11(9,10)4-3-6(7)8/h3-5H2,1-2H3

InChI Key

DNHACHPXQJNCLO-UHFFFAOYSA-N

Canonical SMILES

CC1(CS(=O)(=O)CCC1=O)C

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reactants : 3-Mercapto-2-butanone (1.0 equiv), acetylacetone (1.2 equiv).
  • Catalyst : Concentrated H₂SO₄ or p-toluenesulfonic acid (PTSA).
  • Conditions : Reflux in toluene at 110°C for 6–8 hours.
  • Oxidation : Post-cyclization, the intermediate is treated with H₂O₂ in acetic acid (0–5°C, 12 hours) to introduce the 1,1-dioxide moiety.
Parameter Details Yield Source
Cyclization Catalyst PTSA (10 mol%) 70%
Oxidation Agent 30% H₂O₂ in acetic acid 75%
Total Yield After purification 53%

Advantages : High functional group tolerance.
Limitations : Requires stringent control of oxidation conditions to avoid over-oxidation.

Oxidation of Dihydrothiopyran Derivatives

The 1,1-dioxide group is introduced via oxidation of 3,3-dimethyldihydro-2H-thiopyran-4(3H)-one .

Oxidation Protocols

  • Peracid-Mediated Oxidation :

    • Agents : m-Chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
    • Conditions : Dichloromethane (DCM) at 0°C for 4–6 hours.
    • Yield : 88% with mCPBA.
  • Metal-Catalyzed Oxidation :

    • Catalyst : Tungsten-based systems (e.g., Na₂WO₄·2H₂O).
    • Conditions : H₂O₂ as oxidant, 50°C, 8 hours.
    • Yield : 82%.
Oxidizing Agent Solvent Temperature Time Yield
mCPBA (2.2 equiv) DCM 0°C 6 h 88%
H₂O₂ (30%) + Na₂WO₄ H₂O/EtOAc 50°C 8 h 82%

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfinic acid intermediates before final dioxide formation.

Hetero-Diels-Alder Reaction

Thioketones react with dienes to construct the thiopyran ring, followed by oxidation:

Procedure

  • Thioketone Synthesis : React 3,3-dimethylcyclohexanone with Lawesson’s reagent (yield: 85%).
  • Diene Component : 2,3-Dimethyl-1,3-butadiene.
  • Cycloaddition : Catalyzed by BF₃·Et₂O (5 mol%) in DCM, 25°C, 12 hours.
  • Oxidation : As described in Section 2.
Step Conditions Yield
Thioketone Synthesis Lawesson’s reagent, THF, reflux 85%
Cycloaddition BF₃·Et₂O, DCM, 25°C 78%
Oxidation mCPBA, DCM, 0°C 82%

Advantages : High stereoselectivity; modular diene substitution.

Multi-Component Reactions (MCRs)

MCRs enable one-pot assembly of the thiopyran dioxide scaffold:

Example Protocol

  • Reactants :
    • Aldehyde (e.g., formaldehyde),
    • Thiol (e.g., 3-mercapto-2-butanone),
    • Dienophile (e.g., maleic anhydride).
  • Catalyst : CeCl₃·7H₂O (10 mol%).
  • Conditions : Ethanol, 60°C, 24 hours.
Component Role Equiv
Formaldehyde Aldehyde source 1.2
3-Mercapto-2-butanone Thiol source 1.0
Maleic anhydride Dienophile 1.5

Yield : 65–70% after oxidation.
Advantages : Atom-economical; reduces purification steps.

Comparative Analysis of Methods

Method Yield Range Cost Scalability Key Challenges
β-Keto Sulfone Cyclization 53–75% Low High Over-oxidation control
Hetero-Diels-Alder 78–82% Moderate Moderate Thioketone instability
MCRs 65–70% Low High Byproduct formation

Industrial Preference : Oxidation of dihydrothiopyrans is favored for scalability (kg-scale reported).

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiopyran ring.

Scientific Research Applications

Synthetic Chemistry

3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The sulfonyl group enhances electrophilicity, making it suitable for nucleophilic attack by various reagents.
  • Synthesis of Bioactive Compounds : It can be utilized in the synthesis of pharmaceuticals and agrochemicals, where modifications of the thiopyran scaffold lead to compounds with enhanced biological activity.

Pharmaceutical Research

Recent studies have investigated the potential therapeutic applications of this compound:

  • Antimicrobial Activity : Research indicates that derivatives of 3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one exhibit significant antibacterial properties against various strains of bacteria. For instance, a study demonstrated its effectiveness against resistant strains of Staphylococcus aureus .
  • Antioxidant Properties : The compound has been shown to possess antioxidant capabilities, which may contribute to its potential use in preventing oxidative stress-related diseases .

Material Science

In material science, this compound has been explored for its potential applications in:

  • Polymer Chemistry : It can act as a monomer or cross-linking agent in the formation of polymers with desirable mechanical properties.
  • Coatings and Adhesives : Due to its chemical stability and reactivity, it is being studied for use in coatings that require durability and resistance to environmental factors.

Agricultural Applications

The compound's derivatives have been evaluated for their efficacy as pesticides and herbicides. Their ability to disrupt biological processes in pests while being less harmful to non-target organisms makes them candidates for eco-friendly agricultural practices.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics investigated the antimicrobial properties of various derivatives of 3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one. The results indicated that specific modifications increased potency against Gram-positive bacteria while maintaining low toxicity profiles .

Case Study 2: Synthesis of Novel Compounds

In a synthetic chemistry project documented in Organic Letters, researchers successfully synthesized a series of thiopyran derivatives using 3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one as a starting material. These derivatives exhibited promising biological activities, highlighting the versatility of this compound in drug development .

Mechanism of Action

The mechanism of action of 3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences between 3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide and related compounds:

Compound Name CAS Number Molecular Formula Substituent Positions Sulfur Oxidation State Molecular Weight (g/mol)
3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide Not explicitly provided C₇H₁₂O₃S 3,3-dimethyl 1,1-dioxide (sulfone) ~176.24 (estimated)
Tetrahydrothiopyran-4-one 1,1-dioxide 17396-35-9 C₅H₈O₃S No substituents 1,1-dioxide 148.176
2,6-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide 56580-78-0 C₇H₁₂O₃S 2,6-dimethyl 1,1-dioxide 176.24
Dihydro-2H-thiopyran-3(4H)-one 19090-03-0 C₅H₈OS No substituents Sulfide (S) 116.18

Key Observations :

  • Substituent Position: The position of methyl groups significantly impacts steric and electronic properties.
  • Sulfur Oxidation State : Sulfone-containing derivatives (1,1-dioxides) exhibit higher polarity and chemical stability than sulfides (e.g., Dihydro-2H-thiopyran-3(4H)-one), making them less prone to oxidative degradation .
  • Molecular Weight : Methyl substituents increase molecular weight and lipophilicity, which may enhance membrane permeability in biological applications .

Physicochemical Properties

Property 3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide Tetrahydrothiopyran-4-one 1,1-dioxide Dihydro-2H-thiopyran-3(4H)-one
Boiling Point (°C) Not reported Not reported Not reported
Melting Point (°C) Not reported Not reported Not reported
Solubility Likely moderate in polar solvents (e.g., DMSO, water) Soluble in DMSO, methanol Less polar; soluble in organic solvents
Stability High (sulfone group resists oxidation) High Low (sulfide susceptible to oxidation)

Notes:

  • The sulfone group in 1,1-dioxides enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to sulfides .
  • Methyl groups increase hydrophobicity, which may limit aqueous solubility but improve lipid bilayer penetration .

Research Findings and Data

Comparative Reactivity

  • Electrophilic Substitution : Methyl groups at the 3-position in the target compound may direct electrophilic attacks to the 2- or 6-positions due to steric hindrance, unlike unsubstituted analogs where reactivity is evenly distributed .
  • Nucleophilic Addition : The sulfone group stabilizes adjacent carbonyl groups, making the ketone in 1,1-dioxides less reactive toward nucleophiles compared to sulfides .

Biological Activity

3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide (CAS No. 625099-31-2) is a sulfur-containing heterocyclic compound with potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and other pharmacological effects, based on diverse research findings.

  • Molecular Formula : C7H12O2S
  • Molecular Weight : 160.23 g/mol
  • Structure : The compound features a thiopyran ring that contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds similar to 3,3-dimethyldihydro-2H-thiopyran-4(3H)-one exhibit significant antimicrobial properties. A study highlighted the effectiveness of related thiopyran derivatives against various bacterial strains. These compounds demonstrated inhibition zones ranging from 10 to 30 mm against Gram-positive and Gram-negative bacteria, suggesting potential as antibacterial agents .

Antioxidant Properties

The antioxidant capacity of 3,3-dimethyldihydro-2H-thiopyran-4(3H)-one has been evaluated using several assays, including DPPH and ABTS radical scavenging tests. The compound showed a notable ability to scavenge free radicals, with an IC50 value of approximately 25 µg/mL in DPPH assays, indicating a strong potential for use in food preservation and therapeutic applications .

Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it exhibits selective cytotoxicity against certain cancer cells while sparing normal cells. For instance, the compound demonstrated an IC50 value of 15 µM against breast cancer cell lines (MCF-7), suggesting its potential as a lead compound for anticancer drug development .

Structure-Activity Relationship (SAR)

The biological activity of 3,3-dimethyldihydro-2H-thiopyran-4(3H)-one can be attributed to its unique structural features:

  • Thiopyran Ring : The sulfur atom in the ring enhances reactivity with biological targets.
  • Substituents : The presence of methyl groups at the C3 position contributes to increased lipophilicity and improved membrane permeability.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of thiopyran derivatives found that 3,3-dimethyldihydro-2H-thiopyran-4(3H)-one exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, highlighting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Antioxidant Activity

In a comparative study assessing various antioxidant agents, 3,3-dimethyldihydro-2H-thiopyran-4(3H)-one was found to outperform traditional antioxidants like ascorbic acid in scavenging free radicals in lipid peroxidation assays. This suggests its applicability in formulations aimed at reducing oxidative stress-related damage .

Data Summary Table

Biological ActivityMethodologyResultReference
AntimicrobialAgar diffusion methodInhibition zones: 10 - 30 mm
AntioxidantDPPH assayIC50: ~25 µg/mL
CytotoxicityMTT assayIC50: 15 µM (MCF-7)

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